molecular formula C23H35NaO7 B583554 3α-Hydroxy Pravastatin-d3 Sodium Salt CAS No. 1346599-14-1

3α-Hydroxy Pravastatin-d3 Sodium Salt

Katalognummer: B583554
CAS-Nummer: 1346599-14-1
Molekulargewicht: 449.534
InChI-Schlüssel: QMLCOLOJNAKCFF-QGZOQNJXSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3α-Hydroxy Pravastatin-d3 Sodium Salt is a deuterium-labelled analogue of 3α-Hydroxy Pravastatin, which is a key metabolite of the cholesterol-lowering drug Pravastatin . This compound serves as a critical Internal Standard (IS) in bioanalytical method development and validation, specifically for the quantification of Pravastatin in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . Its primary research value lies in compensating for variability during sample preparation and analysis, thereby ensuring the high precision, accuracy, and reliability required in pharmacokinetic studies and clinical trials. The deuterium label ([d3]) provides a consistent mass shift, allowing for clear differentiation from the native analyte during mass spectrometric detection. This is particularly vital for accurately separating and quantifying Pravastatin from its isobaric metabolites, such as 3α-iso-pravastatin and 6-epi-pravastatin, which can co-elute and interfere with analysis . By using this stable isotope-labelled internal standard, researchers can develop robust, selective, and high-throughput methods compliant with regulatory guidelines (e.g., FDA) for supporting advanced clinical research on cardiovascular disease and cholesterol management . This product is intended for analytical purposes and is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

CAS-Nummer

1346599-14-1

Molekularformel

C23H35NaO7

Molekulargewicht

449.534

IUPAC-Name

sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-(trideuteriomethyl)butanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28;/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14+,16+,17+,18-,19+,20-,22-;/m0./s1/i2D3;

InChI-Schlüssel

QMLCOLOJNAKCFF-QGZOQNJXSA-M

SMILES

CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+]

Synonyme

(βR,δR,1S,2R,3S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-β,δ,3-trihydroxy-2-methyl-8-[(2S)-2-(methyl-d3)-1-oxobutoxy]-1-naphthaleneheptanoic Acid Sodium Salt; _x000B_3α-iso-Pravastatin-d3; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

Deuteration of Pravastatin

Deuteration targets the 3α-hydroxy group of pravastatin, replacing hydrogen atoms with deuterium to enhance metabolic stability. This step typically involves:

  • Deuterated Reagents : Use of deuterium oxide (D₂O) or deuterated solvents under controlled conditions to facilitate hydrogen-deuterium exchange.

  • Catalytic Methods : Acid- or base-catalyzed exchange reactions at elevated temperatures (40–60°C) to ensure site-specific deuteration without altering the statin’s core structure.

Post-deuteration, the product is purified via silica gel chromatography to remove unreacted starting materials and byproducts.

Hydrolysis and Sodium Salt Formation

The deuterated pravastatin is converted to its sodium salt through a two-step process:

  • Lactone Hydrolysis : The lactone ring of pravastatin is hydrolyzed using alkaline conditions (e.g., sodium hydroxide in methanol-water mixture) to yield the hydroxy acid form.

  • Salt Precipitation : The hydroxy acid is treated with sodium 2-ethyl hexanoate or sodium acetate in ethyl acetate, inducing precipitation of the sodium salt.

Key Reaction Parameters :

ParameterLaboratory ScaleIndustrial Scale
Temperature35°C25–40°C
Reaction Time2–4 hours1–3 hours
Yield50–58%70–85%

Data adapted from patented protocols.

Industrial Production Methods

Industrial-scale production prioritizes cost-effectiveness, reproducibility, and compliance with pharmaceutical standards.

Fermentation and Bioconversion

Pravastatin, the precursor to this compound, is produced via microbial fermentation:

  • Microbial Strains : Streptomyces flavidovirens or engineered Penicillium chrysogenum hydroxylate compactin to pravastatin in a single-step fermentative process.

  • Deuteration Integration : Deuterium is introduced during fermentation by supplementing growth media with deuterated substrates, streamlining the production pipeline.

Purification Techniques

Industrial purification employs:

  • Crystallization : Crude sodium salt is dissolved in water and precipitated with acetonitrile, achieving >99% purity.

  • Chromatography : Reverse-phase HPLC separates deuterated and non-deuterated species, ensuring isotopic purity ≥98%.

Comparative Analysis of Preparation Methods

Laboratory vs. Industrial Synthesis

AspectLaboratory MethodIndustrial Method
Scale1–10 g1–100 kg
Deuterium SourceD₂O or deuterated solventsDeuterated fermentation media
PurificationSilica gel chromatographyCrystallization + HPLC
Cost EfficiencyLowHigh

Yield Optimization Strategies

  • Acetone Additive : Adding acetone during salt precipitation increases yield by 8–10% (e.g., from 50% to 58% in compactin sodium salt synthesis).

  • pH Control : Maintaining pH 4.0 during hydroxy acid extraction minimizes degradation and improves salt stability .

Analyse Chemischer Reaktionen

Types of Reactions

3α-Hydroxy Pravastatin-d3 Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Pharmacokinetics involves the study of how drugs are absorbed, distributed, metabolized, and excreted in the body. The use of 3α-hydroxy pravastatin-d3 sodium salt in pharmacokinetic studies is significant due to its role as a stable isotope-labeled internal standard.

  • Quantitative Analysis : A study developed a chromatography/tandem mass spectrometry method for the quantitative determination of pravastatin and its metabolite, 3α-hydroxy pravastatin, in plasma and urine. The method demonstrated high recovery rates (93.8% to 99.5%) and low limits of quantitation (0.106 ng/mL for pravastatin and 0.105 ng/mL for 3α-hydroxy pravastatin) . This analytical approach is crucial in understanding the pharmacokinetics of pravastatin in various populations, including pregnant women.
  • Clinical Trials : In clinical trials aimed at evaluating the efficacy and safety of pravastatin for preventing preeclampsia, 3α-hydroxy pravastatin serves as a key metabolite to assess the drug's pharmacological activity .

Drug Metabolism Research

Understanding drug metabolism is essential for predicting drug interactions and individual responses to therapy.

  • Metabolic Pathway Studies : Research indicates that after administration, pravastatin is extensively metabolized to its active form, 3α-hydroxy pravastatin. The identification and quantification of this metabolite are critical for determining the overall efficacy of pravastatin therapy .
  • In Vivo Metabolism : Studies have shown that 3α-hydroxy pravastatin is a major metabolite found in human plasma, urine, and feces after oral administration of pravastatin . This highlights its importance in assessing both therapeutic outcomes and potential adverse effects.

Applications in Drug Development

The compound has applications in drug development processes including formulation development and stability testing.

  • Reference Standard : As a reference standard, this compound is utilized in analytical methods to ensure accuracy and reliability in measuring pravastatin levels in various formulations .
  • Stability Studies : Stability testing using this compound can help determine the shelf-life and proper storage conditions for formulations containing pravastatin.

Case Study 1: Efficacy in Pregnant Patients

A pilot clinical trial investigated the pharmacokinetics of pravastatin in pregnant patients. The study utilized liquid chromatography-tandem mass spectrometry to analyze levels of both pravastatin and its metabolite, 3α-hydroxy pravastatin. Results indicated that patients with a specific ratio of these compounds had better lipid profile improvements than those without .

Case Study 2: Lipid Lowering Effects

In animal studies involving Japanese White rabbits, pravastatin was shown to effectively lower LDL-cholesterol levels through an LDL receptor pathway. The role of 3α-hydroxy pravastatin as a significant metabolite was crucial in understanding the lipid-lowering mechanism .

Wirkmechanismus

3α-Hydroxy Pravastatin-d3 Sodium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is involved in the biosynthesis of cholesterol. This inhibition leads to an increase in the expression of hepatic LDL receptors, resulting in a decrease in plasma levels of LDL cholesterol. The deuterium atoms in the compound provide stability and allow for detailed studies of the metabolic pathways and molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Isotopic Labeling: The deuterated forms (e.g., 3α-Hydroxy Pravastatin-d3 and Pravastatin-d3) differ by three deuterium atoms, increasing their molecular weight by 3 Da compared to non-deuterated analogs. This allows clear differentiation in MS/MS transitions (e.g., m/z 426 → 321 for Pravastatin-d3 vs. m/z 423 → 321 for Pravastatin) .

Functional Roles: Non-deuterated compounds (e.g., 3α-Hydroxy Pravastatin Sodium Salt) exhibit pharmacological activity by inhibiting cholesterol synthesis . Deuterated analogs serve as analytical tools. For example, 3α-Hydroxy Pravastatin-d3 is spiked into plasma/urine samples to correct for extraction efficiency and matrix effects during LC-MS/MS analysis .

Impurities and Epimers : Compounds like Pravastatin Lactone-d3 (an epimeric impurity) highlight the importance of isotopic labeling in distinguishing degradation products from active metabolites during quality control .

Pharmacokinetic and Analytical Performance

LC-MS/MS Quantification

  • This compound is used to generate calibration curves for its non-deuterated metabolite in human plasma (0.105–73.8 ng/mL) and urine (2.00–250 ng/mL) . Its deuterated structure minimizes ion suppression and co-elution issues, ensuring accuracy and precision (recovery rates: 99.7–99.8%) .
  • In contrast, Pravastatin-d3 Sodium Salt is employed to quantify the parent drug (Pravastatin) in the same biological matrices, demonstrating similar robustness .

Regulatory and Industrial Relevance

  • 3α-Hydroxy Pravastatin Sodium Salt is recognized as a pharmacopeial reference standard (USP Related Compound A), underscoring its regulatory significance in drug quality control .
  • The deuterated analog (3α-Hydroxy Pravastatin-d3) is critical in clinical trials, particularly for pharmacokinetic studies in pregnant patients to assess Pravastatin’s efficacy in preeclampsia prevention .

Q & A

Basic Research Questions

Q. What is the role of 3α-Hydroxy Pravastatin-d3 Sodium Salt in quantitative pharmacokinetic studies?

  • Methodological Answer : This deuterated compound serves as an internal standard (IS) in LC-MS/MS assays to quantify pravastatin and its metabolite, 3α-hydroxy pravastatin, in biological matrices (e.g., plasma, urine). The deuterium atoms (d3) prevent isotopic interference with the analytes, ensuring precise calibration. For example, in plasma analysis, spiking 10 μL of IS solution (100 ng/mL) into samples before liquid-liquid extraction with ethyl acetate improves recovery rates and reduces matrix effects .

Q. How is this compound structurally characterized to confirm isotopic purity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are used to verify isotopic labeling and purity (>98%). The molecular formula (C23H32D3NaO7) and SMILES notation (including deuterium positions) are critical for confirming structural integrity. Additionally, chromatographic separation (e.g., C18 columns with acetonitrile/ammonium acetate gradients) ensures no co-elution with non-deuterated analogs .

Q. What chromatographic conditions optimize the separation of this compound from its parent drug in biological samples?

  • Methodological Answer : Reverse-phase HPLC with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B) is recommended. A gradient elution (e.g., 30% B to 90% B over 10 minutes) on a C18 column achieves baseline separation. Detection via MRM transitions (e.g., m/z 426 → 321 for the IS vs. m/z 423 → 321 for the analyte) minimizes cross-talk in mass spectrometry .

Advanced Research Questions

Q. How do matrix effects influence the accuracy of this compound as an internal standard in complex biological samples?

  • Methodological Answer : Matrix effects (ion suppression/enhancement) are evaluated by comparing the IS response in neat solvent vs. post-extracted blank plasma. To mitigate these effects, use matrix-matched calibration curves and adjust extraction protocols (e.g., protein precipitation with acetonitrile followed by phospholipid removal). Studies show that deuterated ISs reduce variability by 15–20% compared to non-deuterated analogs in urine samples .

Q. What are the limitations of using deuterated internal standards for long-term stability studies of pravastatin metabolites?

  • Methodological Answer : Deuterium exchange (e.g., H/D exchange in aqueous solutions) can occur, altering the IS’s molecular weight over time. To address this, store stock solutions at -20°C in 30% acetonitrile to minimize degradation. Regular stability tests (freeze-thaw cycles, bench-top stability) are required to validate IS integrity during multi-day experiments .

Q. How can researchers resolve discrepancies in pharmacokinetic data caused by cross-reactivity in immunoassays targeting 3α-hydroxy pravastatin?

  • Methodological Answer : Cross-reactivity with structurally similar metabolites (e.g., 3β-hydroxy pravastatin) can skew results. Validate assays using LC-MS/MS as a reference method. For example, immunoassay data showing >10% deviation from LC-MS/MS results should trigger re-optimization of antibody specificity or adoption of orthogonal analytical techniques .

Q. What validation parameters are critical when implementing this compound in GLP-compliant bioanalytical methods?

  • Methodological Answer : Key parameters include:

  • Selectivity : No interference from blank plasma/urine at the IS retention time.
  • Linearity : R² ≥ 0.99 for calibration curves (e.g., 0.1–74.2 ng/mL in plasma).
  • Precision/Accuracy : ≤15% CV and 85–115% recovery in QC samples.
  • Carryover : ≤20% of the lower limit of quantification (LLOQ) after high-concentration injections.
    Documentation per FDA/EMA guidelines is mandatory .

Data Analysis and Experimental Design

Q. How should researchers handle batch-to-batch variability in deuterated internal standards?

  • Methodological Answer : Perform lot-specific qualification by comparing response factors (peak area ratios of IS to analyte) across batches. If variability exceeds 5%, recalibrate standard curves. Supplier certificates of analysis (CoA) detailing isotopic enrichment (>98% d3) and HPLC purity (>95%) are essential for traceability .

Q. What statistical approaches are recommended for analyzing inter-individual variability in pravastatin metabolite clearance using deuterated IS data?

  • Methodological Answer : Non-compartmental analysis (NCA) with Phoenix WinNonlin® is standard. For population pharmacokinetics, use nonlinear mixed-effects modeling (NONMEM®) to account for covariates (e.g., renal function). Bootstrap validation (1,000 iterations) ensures robustness of parameter estimates (e.g., AUC, Cmax) derived from IS-normalized data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.